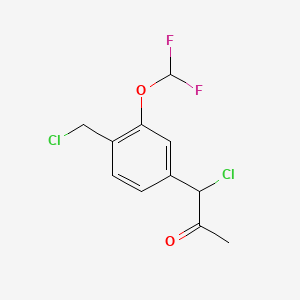
1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one is a synthetic organic compound with the molecular formula C11H10Cl2F2O2 It is characterized by the presence of a chloromethyl group, a difluoromethoxy group, and a chloro-substituted phenyl ring
Preparation Methods
The synthesis of 1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:
Formation of the chloromethyl group: This can be achieved through the chloromethylation of a suitable aromatic precursor.
Introduction of the difluoromethoxy group: This step involves the reaction of the aromatic compound with a difluoromethylating agent under specific conditions.
Formation of the propan-2-one moiety: This can be accomplished through a series of reactions, including halogenation and subsequent substitution reactions.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution reactions: The chloro and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols or alkanes.
Addition reactions: The compound can participate in addition reactions with nucleophiles or electrophiles, leading to the formation of new compounds.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one: This compound has a trifluoromethylthio group instead of a chloromethyl group, leading to different chemical properties and reactivity.
1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one: This compound has a different substitution pattern on the phenyl ring, which can affect its chemical behavior and applications
Properties
Molecular Formula |
C11H10Cl2F2O2 |
|---|---|
Molecular Weight |
283.09 g/mol |
IUPAC Name |
1-chloro-1-[4-(chloromethyl)-3-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10Cl2F2O2/c1-6(16)10(13)7-2-3-8(5-12)9(4-7)17-11(14)15/h2-4,10-11H,5H2,1H3 |
InChI Key |
KGDMGPXPAFFTGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)CCl)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



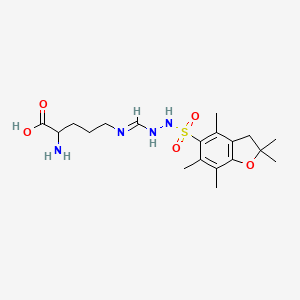
![Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-)](/img/structure/B14054288.png)
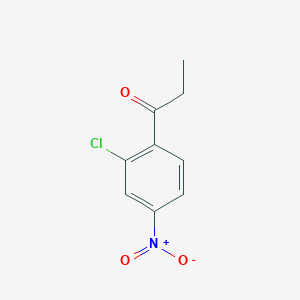
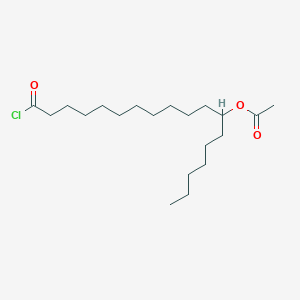
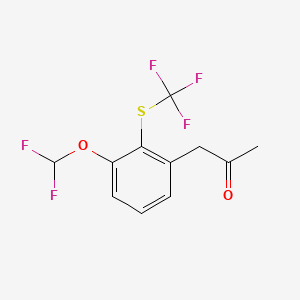
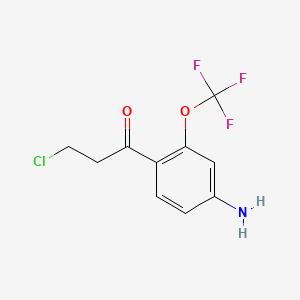


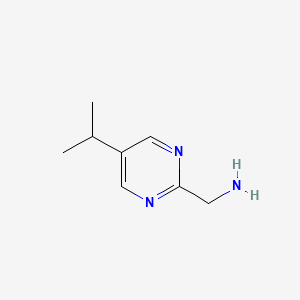
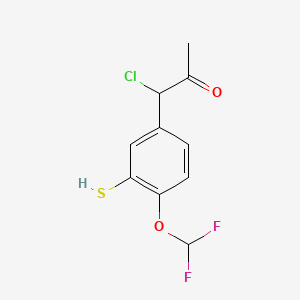
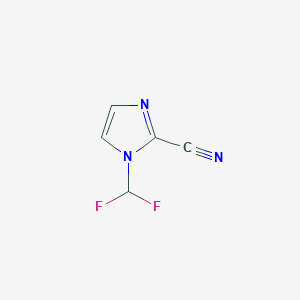

![Methyl 2-(8-methoxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)-2-oxoacetate](/img/structure/B14054357.png)
